molecular formula C17H15NO4 B13845758 3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one

3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B13845758
M. Wt: 297.30 g/mol
InChI Key: WPJXAKKVNILIOU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound with a unique structure that combines various functional groups, including an aminomethyl group, a prop-2-yn-1-yloxy group, and a furobenzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furobenzopyran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a suitable aldehyde or ketone.

    Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the furobenzopyran core with a propargyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, while the prop-2-yn-1-yloxy group can undergo Sonogashira coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can facilitate covalent modification of biological targets, while the aminomethyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound shares the aminomethyl and prop-2-yn-1-yloxy groups but has a different core structure.

    Propargyloxytrimethylsilane: This compound contains the prop-2-yn-1-yloxy group but lacks the aminomethyl group and the furobenzopyran core.

Uniqueness

3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its combination of functional groups and its furobenzopyran core, which imparts specific electronic and steric properties that are not present in similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

3-(aminomethyl)-2,5-dimethyl-9-prop-2-ynoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H15NO4/c1-4-5-20-17-15-11(9(2)6-14(19)22-15)7-12-13(8-18)10(3)21-16(12)17/h1,6-7H,5,8,18H2,2-3H3

InChI Key

WPJXAKKVNILIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)OCC#C

Origin of Product

United States

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